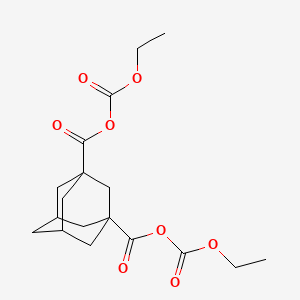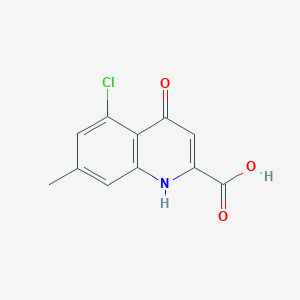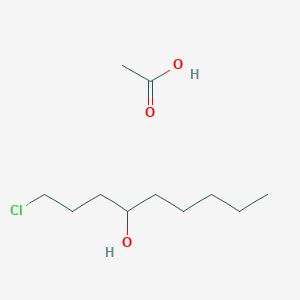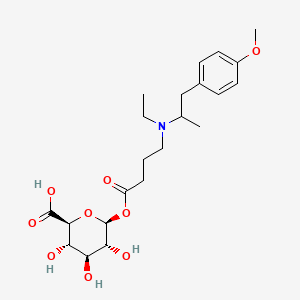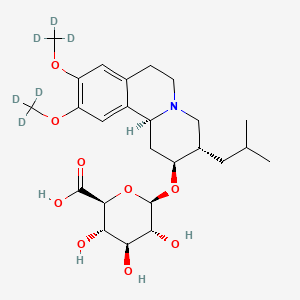
trans-Dihydrotetrabenazine Glucuronide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Dihydrotetrabenazine Glucuronide-d6: is a biochemical compound used primarily in proteomics research. It has the molecular formula C25H31D6NO9 and a molecular weight of 501.6 . This compound is a deuterated form of trans-Dihydrotetrabenazine Glucuronide, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in various scientific studies.
Vorbereitungsmethoden
The synthesis of trans-Dihydrotetrabenazine Glucuronide-d6 involves several steps, including the introduction of deuterium atoms. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the glucuronidation of trans-Dihydrotetrabenazine, followed by the incorporation of deuterium atoms. Industrial production methods are optimized for high yield and purity, often involving advanced techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
trans-Dihydrotetrabenazine Glucuronide-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
trans-Dihydrotetrabenazine Glucuronide-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies of enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of trans-Dihydrotetrabenazine Glucuronide-d6 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of neurotransmitters into synaptic vesicles. This inhibition leads to a decrease in the release of neurotransmitters, thereby modulating neuronal activity .
Vergleich Mit ähnlichen Verbindungen
trans-Dihydrotetrabenazine Glucuronide-d6 can be compared with other similar compounds, such as:
trans-Dihydrotetrabenazine: The non-deuterated form, which has similar biological activity but different pharmacokinetic properties.
Tetrabenazine: A related compound used in the treatment of hyperkinetic movement disorders.
Deuterated drugs: Other deuterated analogs that are used to improve the metabolic stability and pharmacokinetics of drugs.
The uniqueness of this compound lies in its deuterium content, which enhances its stability and allows for more precise studies in various scientific fields .
Eigenschaften
Molekularformel |
C25H37NO9 |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17-,20-,21-,22+,23-,25+/m0/s1/i3D3,4D3 |
InChI-Schlüssel |
YDJCTMWZMQNVOB-QPYSNFQWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)CC(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)

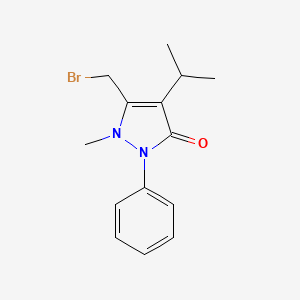
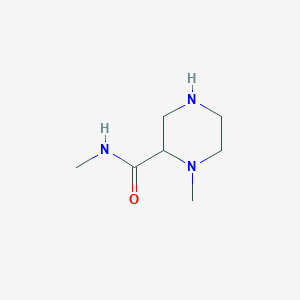
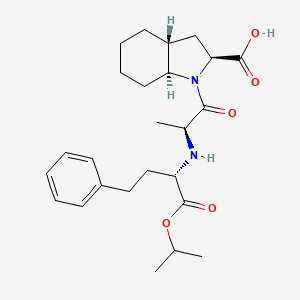
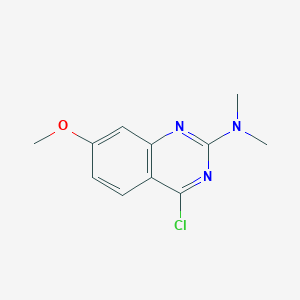
![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)
